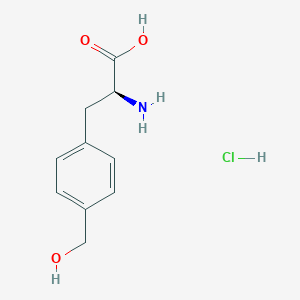

(S)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its role in various biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Amination Reaction: Starting from (S)-3-(4-(hydroxymethyl)phenyl)propanoic acid, the compound can be synthesized by introducing an amino group through amination reactions.

Hydrochloride Formation: The resulting amino acid can be converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure purity and yield.

Análisis De Reacciones Químicas

(S)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

Substitution Reactions: Substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Amines and their derivatives.

Substitution Products: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.

Comparación Con Compuestos Similares

(S)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride: can be compared with other similar compounds, such as:

(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

Other amino acid derivatives: Compounds with similar structures but different functional groups or substituents.

Actividad Biológica

(S)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride, also known as (S)-4-Hydroxymethylphenylalanine hydrochloride, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural similarity to naturally occurring amino acids, suggesting possible interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including synthesis methods, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₄ClNO₃

- Molecular Weight : 231.68 g/mol

- CAS Number : 2829279-79-8

- Storage Conditions : Store under inert atmosphere at room temperature .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available amino acids and phenolic compounds.

- Reactions : Reactions may include acylation and alkylation processes that introduce the hydroxymethyl group onto the phenyl ring.

- Purification : The product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt form .

Neurotransmitter Activity

Preliminary studies indicate that this compound may function as a neuromodulator , influencing synaptic transmission and neuronal excitability. Its structural features suggest potential interactions with glutamate receptors, which are crucial for synaptic plasticity and memory formation .

Antitumor Potential

Recent research highlights the compound's selective inhibitory activity against L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor cells. LAT1 facilitates the transport of essential amino acids, including leucine, thereby supporting tumor growth. Inhibition of LAT1 could lead to reduced nutrient supply to tumors, making this compound a candidate for antitumor therapies .

Interaction Studies

Interaction studies have demonstrated that this compound exhibits binding affinity to various receptors involved in neurotransmission. These studies are vital for elucidating the compound's mechanism of action within biological systems.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A study focusing on derivatives of 4-hydroxyphenyl amino acids revealed significant activity against multidrug-resistant pathogens, suggesting that modifications to the phenolic structure can enhance bioactivity against bacteria and fungi .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride | 13206353 | Methoxy substitution; potential antioxidant properties. |

| (S)-2-Amino-3-(4-chlorophenyl)propanoic acid | 1818258-86-4 | Chlorine substitution may alter receptor interaction; studied for anti-inflammatory effects. |

| 2-Amino-3-[4-(hydroxyphenyl)]propanoic acid | 2768799 | Lacks hydroxymethyl group; simpler structure may influence biological activity differently. |

The unique hydroxymethyl substitution on the phenyl ring of this compound enhances its solubility and receptor binding compared to structurally similar compounds.

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7;/h1-4,9,12H,5-6,11H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWURONGPNVRBG-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.